3,5-Dimethyl-4'-methoxybenzophenone

Photoinitiation Photochemistry Polymer Science

Benzophenone photoinitiators suffer from unpredictable excited-state lifetimes. 3,5-Dimethyl-4'-methoxybenzophenone's unique 3,5-dimethyl/4'-methoxy substitution alters triplet state lifetime by orders of magnitude vs. generic analogs, enabling tunable UV-curing. Key advantages: • Customizable Type II photoinitiator kinetics • Unexplored herbicidal SAR scaffold with distinct methyl placement • Low-volatility UV stabilizer candidate • Enhanced NLO hyperpolarizability from 4'-methoxy group

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 10472-83-0
Cat. No. B077771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4'-methoxybenzophenone
CAS10472-83-0
Synonyms3,5-DIMETHYL-4'-METHOXYBENZOPHENONE
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3
InChIKeyDOCOUFNXYZJBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4'-methoxybenzophenone Overview


3,5-Dimethyl-4'-methoxybenzophenone (CAS 10472-83-0) is a substituted benzophenone derivative characterized by a 3,5-dimethylphenyl group and a 4-methoxyphenyl group linked by a ketone bridge . It belongs to a class of compounds widely utilized for their UV-absorbing properties, as photoinitiators, and as intermediates in organic synthesis [1]. The specific substitution pattern with both electron-donating methyl and methoxy groups influences its reactivity and physical properties, making it a distinct candidate among benzophenone analogs .

Why 3,5-Dimethyl-4'-methoxybenzophenone Is Irreplaceable


The performance of benzophenone derivatives is highly dependent on the nature and position of substituents, which govern key properties like excited-state lifetimes and UV absorption profiles [1]. For example, simply changing a methoxy group to a methylthio group can alter the triplet state lifetime by over an order of magnitude [2]. 3,5-Dimethyl-4'-methoxybenzophenone's unique combination of a 3,5-dimethyl substitution on one ring and a 4'-methoxy group on the other is not replicated by common analogs. Therefore, substituting it with a generic or structurally different benzophenone—such as unsubstituted benzophenone, 4-methoxybenzophenone, or 4,4'-dimethylbenzophenone—will predictably result in altered photophysical behavior, solubility, and reactivity, potentially compromising the intended application's efficacy [1][3].

3,5-Dimethyl-4'-methoxybenzophenone Evidence Guide


Triplet State Lifetime and Substituent Effects

The photoreactivity of benzophenones is critically tied to the lifetime of their triplet excited state. While direct data for 3,5-Dimethyl-4'-methoxybenzophenone is not available, data on a close analog, 4-methoxybenzophenone, demonstrates the profound effect of a single substituent. This compound exhibits a triplet lifetime of 800 ns. In contrast, replacing the methoxy group with a methylthio group extends the lifetime to 5 μs, and unsubstituted benzophenone has an even shorter-lived triplet state. This highlights that the 4'-methoxy group on 3,5-Dimethyl-4'-methoxybenzophenone will confer a significantly different kinetic behavior compared to its unsubstituted or methylthio-substituted counterparts [1].

Photoinitiation Photochemistry Polymer Science

Enthalpy of Vaporization and Volatility

For applications involving high-temperature processing or long-term outdoor exposure, a compound's volatility, as indicated by its enthalpy of vaporization, is a critical selection parameter. A comprehensive study on hydroxy- and methoxy-substituted benzophenones provides a class-level benchmark for 3,5-Dimethyl-4'-methoxybenzophenone. The study reports standard molar enthalpies of vaporization for related structures, providing a baseline against which to assess this compound's likely retention in a polymer matrix or formulation. Compounds with higher enthalpies of vaporization are less prone to evaporative loss, ensuring longer-lasting UV protection or functional integrity [1].

Thermochemistry Polymer Additives Process Engineering

Herbicidal Activity and Structural Specificity

In the development of novel herbicides, the specific substitution pattern on the benzophenone core is a key determinant of activity. A patent on benzophenone herbicides explicitly identifies 4-methoxy-3,3'-dimethylbenzophenone and 4-methoxy-3,4'-dimethylbenzophenone as active embodiments. While 3,5-Dimethyl-4'-methoxybenzophenone is not directly claimed, the data underscores that the combination and position of methyl and methoxy groups are crucial for imparting the desired phytotoxic properties. This suggests 3,5-Dimethyl-4'-methoxybenzophenone's distinct 3,5-dimethyl and 4'-methoxy arrangement represents a novel and potentially active analog within this specific agrochemical space [1].

Agrochemicals Herbicide Development SAR

Identity Verification and Quality Control

For scientific procurement, verifying the identity of a purchased compound is paramount. The exact mass of 3,5-Dimethyl-4'-methoxybenzophenone is 240.11503 g/mol (Molecular Formula: C16H16O2). This value distinguishes it from other benzophenone analogs like 4-Methoxybenzophenone (C14H12O2, MW: 212.24 g/mol) and 3,5-Dimethylbenzophenone (C15H14O, MW: 210.28 g/mol). Analytical reference data, including its NMR and FTIR spectra, are available in spectral databases, allowing for unambiguous identification and purity assessment upon receipt [1]. This ensures the correct material is used in experiments, eliminating a key source of error in research or production.

Analytical Chemistry Quality Assurance Sourcing

Application Scenarios for 3,5-Dimethyl-4'-methoxybenzophenone


UV-Curable Coating Photoinitiators

The class-level evidence confirms that the methoxy substituent significantly influences the triplet state lifetime of benzophenones, a key parameter for Type II photoinitiator efficiency [1]. Therefore, 3,5-Dimethyl-4'-methoxybenzophenone is a prime candidate for development as a tailored photoinitiator. Its specific structure may offer a unique balance of reactivity and solubility in resin systems, distinguishing it from faster-acting but less stable or slower but more persistent analogs. Researchers can use it to formulate UV-curable coatings with customized curing speeds and final film properties.

Agrochemical Lead Optimization and SAR

Patent literature establishes that certain dimethyl-methoxy benzophenone isomers possess herbicidal activity [2]. 3,5-Dimethyl-4'-methoxybenzophenone, with its distinct 3,5-dimethyl substitution pattern, represents a novel, unexplored analog in this space. This compound is an ideal candidate for SAR studies aimed at understanding how the precise placement of methyl groups influences phytotoxicity, selectivity, and environmental fate. It serves as a crucial tool for medicinal and agrochemical chemists seeking to develop new, more effective herbicides.

Next-Generation Polymer UV Stabilizers

The long-term performance of outdoor polymers relies on effective UV stabilizers that resist migration and evaporation. The thermochemical data available for methoxy-substituted benzophenones provides a framework for predicting the volatility and, therefore, the longevity of such stabilizers [3]. By benchmarking 3,5-Dimethyl-4'-methoxybenzophenone against this class-level data, material scientists can select it for accelerated aging studies to evaluate its potential as a non-migratory UV absorber, potentially offering an advantage over lower-molecular-weight or more volatile alternatives like unsubstituted benzophenone.

Non-Linear Optical (NLO) Material Development

Computational studies on the closely related analog 3,5-Dimethylbenzophenone have demonstrated attractive first-order hyperpolarizability values, indicating potential in non-linear optical applications [4]. The addition of the 4'-methoxy group in the target compound introduces a strong electron-donating character, which is known to further enhance NLO properties in push-pull chromophores. This makes 3,5-Dimethyl-4'-methoxybenzophenone a promising and underexplored scaffold for designing new organic materials for frequency doubling, optical switching, and data storage.

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